An In-Depth Technical Guide to 3-(Phenylamino)phenylboronic Acid: Properties, Synthesis, and Core Applications
An In-Depth Technical Guide to 3-(Phenylamino)phenylboronic Acid: Properties, Synthesis, and Core Applications
Section 1: Introduction
3-(Phenylamino)phenylboronic acid is a bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry, organic synthesis, and materials science. Featuring a phenylamine group at the meta-position relative to a boronic acid moiety, this molecule offers a unique combination of functionalities. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] Simultaneously, the diarylamine backbone is a common structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3] The boronic acid group also provides a versatile handle for creating sensors and drug delivery systems through its reversible covalent interactions with diols, such as sugars.[4][5] This guide provides an in-depth technical overview of its structure, properties, synthesis, and key applications, designed for professionals in chemical research and drug development.
Section 2: Chemical Structure and Physicochemical Properties
The unique reactivity and application profile of 3-(Phenylamino)phenylboronic acid stem directly from its molecular architecture, which combines a nucleophilic secondary amine with a Lewis acidic boronic acid.
Chemical Structure
The structure consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and a phenylamino group [-NH(C₆H₅)].
Diagram: Chemical Structure of 3-(Phenylamino)phenylboronic acid
Caption: 2D structure of 3-(Phenylamino)phenylboronic acid.
Physicochemical Properties
A summary of the key physicochemical properties is crucial for experimental design, including solubility tests, reaction setup, and purification strategies. While data for the specific parent compound 3-(Phenylamino)phenylboronic acid is sparse, properties can be inferred from its close analogs like 3-Aminophenylboronic acid and N-substituted derivatives.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₂H₁₂BNO₂ | Calculated |
| Molecular Weight | 213.04 g/mol | Calculated |
| Appearance | Typically an off-white to light brown solid | Inferred from analogs[6] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone; poorly soluble in nonpolar solvents like hexanes.[1][7] | General boronic acid properties[1][7] |
| pKa | ~8.8 (Estimated based on phenylboronic acid) | Phenylboronic acid data[1] |
Note: Experimental values should be confirmed with the specific batch manufacturer's Certificate of Analysis.
Section 3: Synthesis and Purification
The synthesis of 3-(phenylamino)phenylboronic acid typically starts from a precursor like 3-aminophenylboronic acid. The following protocol describes a general method for the N-arylation of an aminophenylboronic acid, a common strategy for creating diarylamine structures.
Representative Synthesis Protocol: Buchwald-Hartwig Amination
This protocol outlines the synthesis via palladium-catalyzed cross-coupling of 3-aminophenylboronic acid with an aryl halide (e.g., iodobenzene).
Expertise & Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. The choice of a palladium catalyst with a specialized phosphine ligand is critical for achieving high yields. The base is essential for deprotonating the amine and facilitating the catalytic cycle.
Reagents & Equipment:
-
3-Aminophenylboronic acid (or its hemisulfate salt)[8]
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (or similar bulky phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Add 3-aminophenylboronic acid (1.0 eq), cesium carbonate (2.0 eq), and the palladium catalyst precursor, such as Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq), to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent oxidation of the palladium(0) active catalyst and phosphine ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe, followed by iodobenzene (1.1 eq).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(phenylamino)phenylboronic acid.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Below are the expected characteristic signals.
| Spectroscopy | Expected Chemical Shifts / Bands | Interpretation |
| ¹H NMR (in DMSO-d₆) | δ 8.0-8.5 (s, ~1H), δ 7.8-8.2 (br s, ~2H), δ 6.8-7.5 (m, ~9H) | The downfield singlet corresponds to the N-H proton. The broad singlet is characteristic of the B(OH)₂ protons. The multiplet region represents the aromatic protons from both phenyl rings.[9][10] |
| ¹³C NMR (in DMSO-d₆) | δ 140-150, δ 115-135 | Aromatic carbons. The carbon attached to the boron atom (C-B) is often broad or not observed due to quadrupolar relaxation. |
| IR Spectroscopy (ATR) | 3200-3500 cm⁻¹ (broad), ~3400 cm⁻¹ (sharp), 1580-1610 cm⁻¹, ~1350 cm⁻¹ | O-H stretch from B(OH)₂, N-H stretch, C=C aromatic ring stretches, and B-O asymmetric stretch, respectively.[11][12] |
Section 5: Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-(phenylamino)phenylboronic acid in synthetic chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and substituted aromatic systems.[2][13]
Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14]
Expertise Insight: The choice of base is not trivial. It facilitates the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and accelerates the transmetalation step—often the rate-limiting step of the cycle.[2]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a typical Suzuki coupling using 3-(phenylamino)phenylboronic acid with 4-bromoanisole.
Reagents & Equipment:
-
3-(Phenylamino)phenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
Toluene or 1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 4-bromoanisole (1.0 eq), 3-(phenylamino)phenylboronic acid (1.2 eq), and the solvent (e.g., Toluene).[15]
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst & Base Addition: Add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq) and the aqueous potassium carbonate solution (2.0 eq). The use of a biphasic system (organic solvent/water) is common and often enhances the reaction rate.[16]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring for 4-12 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling, separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 6: Core Application II: Diol Sensing and Responsive Materials
The boronic acid functional group can reversibly form cyclic boronate esters with compounds containing 1,2- or 1,3-diols, such as carbohydrates (e.g., glucose) and catechols.[4][17][18] This interaction is the foundation for its use in biosensors and "smart" drug delivery systems.
Mechanism of Diol Binding
The binding mechanism is pH-dependent. In aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate. The anionic form binds much more strongly with diols. Therefore, the binding affinity is significantly enhanced at pH values above the pKa of the boronic acid.[4][19]
Diagram: Boronic Acid-Diol Reversible Binding
Caption: pH-dependent equilibrium and reversible covalent binding of a boronic acid with a diol.
Applications in Drug Development
-
Glucose-Sensing Insulin Delivery: Polymeric nanoparticles functionalized with phenylboronic acid derivatives can be used to encapsulate insulin. In the presence of high glucose concentrations (as in hyperglycemic conditions), the glucose competitively binds to the boronic acid moieties, causing the nanoparticle matrix to swell or disassemble and release the insulin.[5][20]
-
pH-Responsive Drug Delivery: The change in hybridization and charge of the boronic acid group around its pKa can be exploited to create pH-responsive materials. For instance, a drug carrier might be stable at physiological pH (7.4) but release its payload in the slightly acidic tumor microenvironment.
Section 7: Handling, Storage, and Safety
As with all laboratory chemicals, 3-(phenylamino)phenylboronic acid and its precursors should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22] Avoid inhalation of dust and contact with skin and eyes.[23][24]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines), so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[22]
-
Toxicity: Aminophenylboronic acids are generally classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed or inhaled.[21][25] Always consult the material safety data sheet (MSDS) provided by the supplier for specific hazard information.[23]
Section 8: References
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Royal Society of Chemistry. "On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study". RSC Publishing. Available at: [Link]
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National Center for Biotechnology Information. "Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels". PMC. Available at: [Link]
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American Chemical Society. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". ACS Omega. Available at: [Link]
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National Center for Biotechnology Information. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". PMC. Available at: [Link]
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ResearchGate. "Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.13". ResearchGate. Available at: [Link]
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Pharmaffiliates. "3-(N,N-Dimethylamino)phenylboronic Acid | CAS No : 178752-79-9". Pharmaffiliates. Available at: [Link]
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P212121 Store. "3-(3-Carboxypropionylamino)phenylboronic acid | CAS 31754-00-4". P212121 Store. Available at: [Link]
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National Center for Biotechnology Information. "Development of phenylboronic acid-functionalized nanoparticles for emodin delivery". PMC. Available at: [Link]
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Royal Society of Chemistry. "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information". RSC Publishing. Available at: [Link]
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PubChem. "3-Aminophenylboronic acid | C6H8BNO2 | CID 92269". PubChem. Available at: [Link]
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Wikipedia. "Phenylboronic acid". Wikipedia. Available at: [Link]
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American Chemical Society. "Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces". ACS Publications. Available at: [Link]
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ResearchGate. "The Slow‐Release Strategy in Suzuki–Miyaura Coupling". ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. "Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery". PMC. Available at: [Link]
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Theranostics. "Supporting Information". Theranostics. Available at: [Link]
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National Center for Biotechnology Information. "Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility". PMC. Available at: [Link]
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Google Patents. "US6576789B1 - Process for the preparation of substituted phenylboronic acids". Google Patents. Available at:
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PubMed. "Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces". PubMed. Available at: [Link]
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SciSpace. "Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst". SciSpace. Available at: [Link]
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YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.". YouTube. Available at: [Link]
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Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]
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ResearchGate. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate". ResearchGate. Available at: [Link]
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SlidePlayer. "Infrared (IR) Spectroscopy". SlidePlayer. Available at: [Link]
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ResearchGate. "Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...". ResearchGate. Available at: [Link]
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SpectraBase. "Phenylboronic acid - Optional[1H NMR] - Chemical Shifts". SpectraBase. Available at: [Link]
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PubChem. "3-Isopropyl-4-(phenylamino)phenylboronic Acid | C15H18BNO2 | CID 177813756". PubChem. Available at: [Link]
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SpringerLink. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents". SpringerLink. Available at: [Link]
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Journal of Nanostructures. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst". Journal of Nanostructures. Available at: [Link]
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